molecular formula C18H21N3O4 B050347 N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide CAS No. 745047-53-4

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide

Cat. No. B050347
CAS RN: 745047-53-4
M. Wt: 343.4 g/mol
InChI Key: HETCYFFYGYGQSP-UHFFFAOYSA-N
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Description

“N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide” is a chemical compound that has been mentioned in the context of flavoring agents . It’s also known as "S336, CAS 745047-53-4, FEMA 4233, FL-no. 16.099, Savorymyx ® UM33" .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which is a class of compounds that “N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide” belongs to, has been studied . They were formed from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction was promoted by I2 and TBHP in toluene via C–C bond cleavage .


Chemical Reactions Analysis

The chemical reactions involving N-(pyridin-2-yl)amides have been studied . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

  • Synthesis and Characterization in Coordination Chemistry :

    • A study by Maass et al. (2016) explored the synthesis and characterization of vanadium complexes using a related compound, μ2-N1,N2-di(pyridin-4-yl)oxalamide, demonstrating its potential in the development of complex metal-organic structures (Maass et al., 2016).
  • Catalytic Applications :

    • Ying Chen et al. (2023) found that a similar compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), was effective as a ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, showing the potential of such compounds in catalysis (Chen et al., 2023).
  • Molecular and Crystal Structure Studies :

    • The research by Kuai et al. (2014) on the crystal and molecular structure of a copper(II) coordination polymer using N1,N2-Di(pyridin-4-yl)oxalamide provides insights into the structural properties of such compounds, which could have implications for materials science and molecular engineering (Kuai et al., 2014).
  • Biological and Medicinal Chemistry :

    • A study by Piccoli et al. (2012) investigated the role of Orexin-1 Receptor mechanisms in compulsive food consumption, using compounds structurally related to N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide. This research provides valuable insights into the neurological and pharmacological aspects of eating disorders (Piccoli et al., 2012).
  • Supramolecular Chemistry :

    • The study by Lee (2010) on hydrogen-bonded supramolecular networks of N,N'-bis(4-pyridylmethyl)oxalamide showcases the utility of compounds with structural similarities in the creation of intricate molecular assemblies, which has implications in the field of supramolecular chemistry (Lee, 2010).

properties

IUPAC Name

N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-7-6-13(16(11-15)25-2)12-21-18(23)17(22)20-10-8-14-5-3-4-9-19-14/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETCYFFYGYGQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225504
Record name N1-(2,4-Dimethoxybenzyl)-n2-(2-(pyridin-2-yl)ethyl)oxalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; Savoury, meat-like aroma
Record name N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1746/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol)
Record name N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1746/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide

CAS RN

745047-53-4
Record name N1-[(2,4-Dimethoxyphenyl)methyl]-N2-[2-(2-pyridinyl)ethyl]ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745047-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(2,4-Dimethoxybenzyl)-n2-(2-(pyridin-2-yl)ethyl)oxalamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-(2,4-Dimethoxybenzyl)-n2-(2-(pyridin-2-yl)ethyl)oxalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(2,4-DIMETHOXYBENZYL)-N2-(2-(PYRIDIN-2-YL)ETHYL)OXALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG3GV1WE4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N1-(2,4-Dimethoxybenzyl)-n2-(2-(pyridin-2-yl) ethyl)oxalamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

123.00 °C. @ 760.00 mm Hg
Record name N1-(2,4-Dimethoxybenzyl)-n2-(2-(pyridin-2-yl) ethyl)oxalamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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